Idra 21

Description

Properties

IUPAC Name |

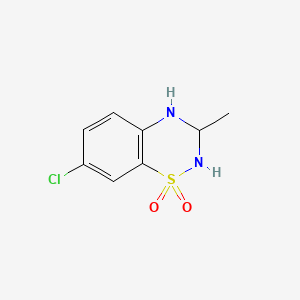

7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRNTCHTJRLTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936887 | |

| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22503-72-6, 163936-78-5, 163936-79-6 | |

| Record name | IDRA 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22503-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IDRA 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022503726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDRA-21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689UW7PT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

IDRA-21: A Comprehensive Technical Guide on the Potent Ampakine

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDRA-21, a chiral benzothiadiazine derivative, stands as a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its ability to enhance cognitive function, primarily by attenuating the desensitization of AMPA receptors, has positioned it as a significant subject of research in the field of nootropics and cognitive enhancers. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of IDRA-21. Detailed methodologies of key experimental studies are presented, alongside a comprehensive summary of quantitative data and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

IDRA-21 is chemically known as 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. The active form of this chiral molecule is (+)-IDRA-21.

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

| CAS Number | 22503-72-6 | |

| Molecular Formula | C₈H₉ClN₂O₂S | |

| Molar Mass | 232.68 g/mol | |

| SMILES | CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |

| InChI Key | VZRNTCHTJRLTMU-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO. Sparingly soluble in ethanol. Practically insoluble in water. | |

| Melting Point | 152-156 °C | |

| pKa | Data not available | |

| LogP | Data not available |

Pharmacological Properties

Mechanism of Action

IDRA-21 functions as a positive allosteric modulator of AMPA receptors, a class of ionotropic glutamate receptors critical for fast synaptic transmission in the central nervous system. Its primary mechanism involves attenuating the rapid desensitization of these receptors, thereby prolonging the synaptic response to the excitatory neurotransmitter glutamate. This enhancement of AMPA receptor function is believed to be the foundation for its nootropic effects.

The following diagram illustrates the signaling pathway of AMPA receptor activation and its modulation by IDRA-21, leading to Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.

Pharmacodynamics

-

Cognitive Enhancement: Animal studies have demonstrated that IDRA-21 significantly improves learning and memory. In patas monkeys, it was shown to be approximately 10-30 times more potent than aniracetam in reversing cognitive deficits induced by scopolamine or alprazolam. The cognitive-enhancing effects of a single dose can last for up to 48 hours.

-

Long-Term Potentiation (LTP): The mechanism underlying IDRA-21's effects on cognition is thought to be its ability to promote the induction of LTP between synapses.

-

Neurotoxicity: Under normal conditions, IDRA-21 is not considered neurotoxic. However, it may exacerbate neuronal damage following global ischemia or seizures.

Key Experimental Protocols

Electrophysiology in Hippocampal Slices

Objective: To assess the effect of IDRA-21 on synaptic transmission and LTP in the hippocampus.

Methodology:

-

Slice Preparation: Hippocampal slices (typically 400 µm thick) are prepared from the brains of rodents (e.g., rats).

-

Recording: Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Drug Application: A baseline of stable fEPSPs is recorded before IDRA-21 is bath-applied at various concentrations.

-

LTP Induction: LTP is induced by high-frequency stimulation (e.g., a tetanus of 100 Hz for 1 second).

-

Data Analysis: The amplitude and slope of the fEPSPs are measured to quantify changes in synaptic strength before and after drug application and LTP induction.

Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

Objective: To evaluate the cognitive-enhancing effects of IDRA-21 in a primate model of learning and memory.

Methodology:

-

Subjects and Training: Rhesus monkeys are trained on a DMTS task, often using a computer-automated system. The task requires the monkey to remember a sample stimulus (e.g., a specific image) over a delay period and then select the matching stimulus from a set of choices.

-

Drug Administration: IDRA-21 is administered orally at various doses. A vehicle control is also used.

-

Testing: The monkeys perform the DMTS task at different time points after drug administration to assess the onset and duration of the cognitive-enhancing effects. The delay intervals in the task can be varied to modulate the difficulty.

-

Data Collection: The primary measure is the accuracy of the monkey's responses (i.e., the percentage of correct matches).

-

Data Analysis: The accuracy data is analyzed to compare the performance under different doses of IDRA-21 with the vehicle control.

Summary of Quantitative Data

| Parameter | Value | Experimental Model | Reference(s) |

| Potency vs. Aniracetam | ~10-30 times more potent | Patas monkeys (reversal of scopolamine/alprazolam-induced cognitive deficits) | |

| Duration of Action | Up to 48 hours after a single dose | Animal studies | |

| Comparison to CX-516 | More potent | Animal studies | |

| Comparison to CX-546 | Less potent | Animal studies |

Conclusion

IDRA-21 is a well-characterized and potent positive allosteric modulator of AMPA receptors with significant nootropic properties demonstrated in preclinical studies. Its ability to enhance synaptic plasticity provides a strong rationale for its investigation in the context of cognitive disorders. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of IDRA-21 and related compounds. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profile in humans, as well as its long-term safety and efficacy.

Idra-21: A Technical Guide to its Mechanism of Action on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a potent, long-acting, and orally active benzothiadiazine derivative recognized for its significant nootropic effects. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. The primary mechanism of action of Idra-21 involves the attenuation of AMPA receptor desensitization, which leads to an enhancement of synaptic plasticity, specifically facilitating the induction of long-term potentiation (LTP). This guide provides an in-depth analysis of Idra-21's molecular interactions with AMPA receptors, downstream signaling effects, quantitative data from key studies, and detailed experimental protocols for its characterization.

Core Mechanism of Action at the AMPA Receptor

Idra-21 is classified as an "ampakine," a class of drugs that enhance the function of AMPA receptors.[1] Unlike direct agonists that bind to the glutamate site, Idra-21 binds to an allosteric site on the AMPA receptor complex.[2][3] This binding event does not open the channel directly but modifies the receptor's response to its natural ligand, glutamate.

The principal effects of Idra-21 at the molecular level are:

-

Attenuation of Desensitization: The most prominent action of Idra-21 is to reduce the rapid, agonist-dependent desensitization of the AMPA receptor.[1][4] In the continuous presence of glutamate, AMPA receptors normally enter a non-conducting, desensitized state. Idra-21 stabilizes the active conformation of the receptor, slowing this process. This results in a prolonged ion current for the duration of glutamate presence.

-

Slowing of Deactivation: Idra-21 also slows the rate of receptor deactivation, which is the closure of the ion channel upon the dissociation of glutamate. This contributes to a longer duration of the excitatory postsynaptic potential (EPSP).

By modulating these kinetics, Idra-21 significantly increases the total charge transfer (ion influx) through the AMPA receptor channel in response to a synaptic glutamate release. This amplified signal is the foundation of its cognitive-enhancing properties. It is considered a partial modulator, possessing a lower intrinsic activity compared to full modulators like cyclothiazide, which may contribute to its favorable safety profile by reducing the risk of excitotoxicity at therapeutic doses.

Signaling Pathways and Downstream Effects

The enhancement of AMPA receptor currents by Idra-21 has profound effects on synaptic function, most notably the facilitation of Long-Term Potentiation (LTP), a cellular correlate of learning and memory.

Direct Modulation of Synaptic Transmission

The binding of Idra-21 to the AMPA receptor potentiates the postsynaptic response to glutamate. This leads to a greater and more sustained depolarization of the postsynaptic membrane.

Caption: Idra-21 Allosteric Modulation of AMPA Receptor.

Facilitation of Long-Term Potentiation (LTP)

By causing a stronger and more prolonged depolarization, Idra-21 helps to relieve the voltage-dependent magnesium (Mg²⁺) block on the NMDA receptor. This increased NMDA receptor activity allows for greater calcium influx, which triggers the downstream signaling cascades essential for LTP induction.

Caption: Downstream Signaling Pathway for Idra-21 Facilitation of LTP.

Quantitative Data Summary

The following tables summarize key quantitative findings from electrophysiological and behavioral studies of Idra-21.

| Parameter | Value | Cell Type / Model | Reference |

| Potentiation of AMPA Currents | |||

| EC₅₀ (Prolongation of Autaptic Currents) | 150 µM | Cultured Rat Hippocampal Neurons | |

| Charge Transfer Doubling Concentration | 70 µM | HEK 293 cells (GluR1/2) | |

| Effect on AMPA Deactivation Rate | Slowed 3-fold | Cultured Rat Hippocampal Neurons | |

| Effect on Autaptic Current Duration | Prolonged 5.6-fold | Cultured Rat Hippocampal Neurons | |

| In Vivo Cognitive Enhancement | |||

| Effective Oral Dose (Monkeys) | 0.15 - 10 mg/kg | Rhesus Monkeys (DMTS task) | |

| Duration of Action (Single Dose) | Up to 48 hours | Rhesus Monkeys | |

| Potency vs. Aniracetam | 10-30 times more potent | Animal models of cognitive deficit | |

| Effects on NMDA Receptors | |||

| Inhibition of NMDA Currents | Yes (Non-competitive) | Cultured Cerebellar Granule Cells | |

| Subunit Selectivity | More effective on NR1a-NR2B vs. NR1a-NR2A | Recombinant HEK 293 cells |

DMTS: Delayed Matching-to-Sample Task

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize Idra-21.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effects of Idra-21 on AMPA receptor currents in cultured neurons or transfected HEK293 cells.

-

Cell Preparation:

-

Culture primary hippocampal or cerebellar granule neurons from neonatal rats on poly-L-lysine coated coverslips.

-

Alternatively, use HEK293 cells transiently or stably transfected with desired AMPA receptor subunit combinations (e.g., GluA1/GluA2).

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. Include a GABA-A receptor antagonist (e.g., picrotoxin) and an NMDA receptor antagonist (e.g., D-AP5) to isolate AMPA receptor currents.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration with a borosilicate glass pipette (3-5 MΩ resistance).

-

Clamp the cell membrane potential at -60 mV.

-

Use a rapid solution exchange system (e.g., piezo-driven perfusion) for fast application of glutamate and Idra-21.

-

-

Measurement of Deactivation and Desensitization:

-

Deactivation: Apply a brief pulse of glutamate (e.g., 1 mM for 1 ms). Record the decay of the current after glutamate is removed. The time constant (τ) of this decay represents the deactivation rate.

-

Desensitization: Apply a prolonged pulse of glutamate (e.g., 1 mM for 500 ms). Record the decay of the current in the continued presence of the agonist. The rate and extent of this decay represent desensitization.

-

-

Compound Application:

-

Obtain baseline recordings with glutamate alone.

-

Perfuse Idra-21 (at desired concentrations) for 1-2 minutes to allow for equilibration before co-applying it with glutamate.

-

-

Data Analysis:

-

Fit the decay phases of the currents to single or double exponential functions to calculate time constants (τ) for deactivation and desensitization.

-

Compare the peak amplitude, total charge transfer, and time constants in the presence and absence of Idra-21.

-

Protocol: Hippocampal Slice Electrophysiology for LTP

This ex vivo protocol assesses the effect of Idra-21 on synaptic plasticity in a more intact neural circuit.

-

Slice Preparation:

-

Acutely prepare 400 µm thick transverse hippocampal slices from adult rats in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover for at least 1 hour in an interface chamber with continuous perfusion of oxygenated aCSF (95% O₂/5% CO₂).

-

-

Recording Setup:

-

Place a slice in a recording chamber on a microscope stage.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Procedure:

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.

-

Bath-apply Idra-21 (e.g., 100-500 µM) or vehicle and record for another 20-30 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation: bursts of 4 pulses at 100 Hz, repeated at 5 Hz).

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the magnitude of potentiation between the Idra-21 and vehicle-treated slices. Idra-21 is expected to lower the threshold for LTP induction or increase the magnitude of potentiation with a sub-maximal stimulation protocol.

-

Experimental and Drug Discovery Workflow

The characterization of a novel AMPA receptor modulator like Idra-21 typically follows a tiered approach, progressing from high-throughput screening to detailed mechanistic and in vivo studies.

Caption: Workflow for Discovery and Characterization of AMPA Modulators.

Conclusion

Idra-21 is a well-characterized positive allosteric modulator of AMPA receptors. Its core mechanism—the attenuation of receptor desensitization and slowing of deactivation—leads to a significant enhancement of excitatory synaptic transmission. This potentiation of AMPA receptor function, in turn, facilitates the induction of long-term potentiation, the primary cellular mechanism believed to underlie its robust and long-lasting cognitive-enhancing effects. While its profile is generally safe at therapeutic doses due to its partial modulator activity, research also indicates a potential to worsen neuronal damage in ischemic conditions, a critical consideration for future drug development. The unique pharmacological profile of Idra-21, including its secondary effects on NMDA receptors, continues to make it a valuable tool for neuroscience research and a foundational compound in the development of novel therapies for cognitive disorders.

References

The Potent Enantiomer: A Deep Dive into (+)-Idra-21 and its Stereoselective Activity

For Immediate Release

[City, State] – [Date] – In the landscape of nootropic research and cognitive enhancement, the benzothiadiazine derivative Idra-21 has garnered significant attention. This technical guide provides an in-depth exploration of the stereoselectivity of Idra-21, focusing on its active enantiomer, (+)-Idra-21. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Idra-21 is a chiral molecule, and studies have conclusively demonstrated that its biological activity is stereoselective, with the dextrorotatory enantiomer, (+)-Idra-21, being the pharmacologically active form.[1] This positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has shown significant promise in enhancing cognition and memory in preclinical studies.[1]

Stereoselective Potency and Efficacy

| Parameter | Racemic Idra-21 | (+)-Idra-21 | (-)-Idra-21 | Reference |

| Behavioral Activity (in vivo) | Active | Active | Inactive | [1] |

| Cognitive Enhancement in Monkeys (Oral Dose) | 0.15-10 mg/kg | Not explicitly tested alone, but activity is attributed to this enantiomer | Not explicitly tested | [2] |

| Potentiation of AMPAergic currents (EC50) | 150 µM (in cultured rat hippocampal neurons) | Data not available | Data not available | [3] |

| Potentiation of Kainate-evoked currents (EC50 in cerebellar granule cells) | 133 ± 37 µM | Data not available | Data not available | |

| Potentiation of Glutamate-evoked currents (EC50 in HEK293 cells expressing GluA1) | 585 ± 130 µM | Data not available | Data not available | |

| Potentiation of Glutamate-evoked currents (EC50 in HEK293 cells expressing GluA2) | 532 ± 80 µM | Data not available | Data not available |

Mechanism of Action: A Focus on the Synapse

(+)-Idra-21 exerts its effects by positively modulating AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. Its primary mechanism is the attenuation of AMPA receptor desensitization, thereby prolonging the synaptic current and enhancing synaptic strength. This action is believed to underlie the promotion of long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.

The signaling cascade initiated by the activation of AMPA receptors and potentiation by (+)-Idra-21 involves the influx of calcium ions, which in turn activates downstream signaling molecules. A key player in this pathway is the Calcium/calmodulin-dependent protein kinase II (CaMKII). Activation of CaMKII is a critical step in the induction and maintenance of LTP. This kinase can phosphorylate various substrates, including AMPA receptors themselves and other signaling proteins, leading to changes in synaptic structure and function that support long-lasting memory formation.

Experimental Protocols

Enantioselective Synthesis and Chiral Separation

While a detailed, step-by-step protocol for the enantioselective synthesis of (+)-Idra-21 is not publicly available, the general synthesis of racemic Idra-21 has been described. A common route involves the reaction of 2-amino-5-chlorobenzenesulfonamide with acetaldehyde.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation:

A common strategy for separating enantiomers is through chiral HPLC. The following provides a general methodology that can be adapted for the separation of Idra-21 enantiomers.

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for a wide range of compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. For basic compounds like Idra-21, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution. A starting mobile phase composition could be n-hexane:isopropanol (90:10, v/v) with 0.1% diethylamine.

-

Flow Rate: A flow rate of 1 mL/min is a standard starting point.

-

Detection: UV detection at a wavelength where Idra-21 exhibits significant absorbance.

-

Optimization: The separation can be optimized by adjusting the ratio of hexane to alcohol and the type of alcohol used. Temperature can also be a critical parameter, with lower temperatures often leading to better resolution.

In Vivo Behavioral Assays

Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys:

This task is used to assess short-term memory and the cognitive-enhancing effects of compounds.

-

Subjects: Young adult and aged rhesus monkeys.

-

Apparatus: A computer-controlled testing apparatus with a touch-sensitive screen.

-

Procedure:

-

The monkey initiates a trial by touching a "start" stimulus on the screen.

-

A sample stimulus (e.g., a colored shape) is presented for a brief period.

-

A delay period of varying length (e.g., a few seconds to several minutes) follows, during which the screen is blank.

-

After the delay, two or more choice stimuli are presented, one of which matches the sample.

-

A correct response (touching the matching stimulus) is rewarded with a food pellet or juice. An incorrect response results in a brief time-out period.

-

-

Drug Administration: Idra-21 (in a vehicle) is administered orally at various doses (e.g., 0.15, 0.5, 1.5, 5.0, and 10 mg/kg) before the testing session.

-

Data Analysis: The primary measure is the percentage of correct responses at each delay interval. Increased accuracy in the drug-treated group compared to the vehicle control group indicates cognitive enhancement.

Morris Water Maze in Rats:

This task is a widely used test of spatial learning and memory.

-

Apparatus: A circular pool (approximately 1.8 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.

-

Procedure:

-

Acquisition Phase: Rats are placed in the pool from different starting locations and must find the hidden platform. Each trial lasts for a set time (e.g., 90 seconds), and the time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within the allotted time, it is guided to it. This is typically repeated for several trials over a few days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim in the pool for a set duration (e.g., 90 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

-

Drug Administration: Idra-21 is administered orally prior to the testing sessions.

-

Data Analysis: Shorter escape latencies during the acquisition phase and a greater percentage of time spent in the target quadrant during the probe trial in the drug-treated group compared to the control group suggest an improvement in spatial learning and memory.

Conclusion

(+)-Idra-21 stands out as a potent and stereoselective positive allosteric modulator of AMPA receptors with significant potential for cognitive enhancement. Its ability to promote long-term potentiation through the modulation of synaptic plasticity provides a clear mechanism for its nootropic effects. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of (+)-Idra-21 and related compounds. Future research should focus on elucidating the precise binding interactions of the individual enantiomers with the AMPA receptor and further exploring the downstream signaling cascades to identify additional therapeutic targets.

References

- 1. IDRA-21 - Wikipedia [en.wikipedia.org]

- 2. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nootropic Agent IDRA-21: A Deep Dive into its Effects on Synaptic Plasticity and Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idra-21, a benzothiadiazine derivative, is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has garnered significant interest in the neuroscience community for its nootropic effects, demonstrating significant improvements in learning and memory in preclinical studies.[1][2] The primary mechanism underlying these cognitive-enhancing properties is believed to be its ability to promote the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, by attenuating the desensitization of AMPA receptors.[1][2][3] This in-depth technical guide synthesizes the current understanding of Idra-21's impact on synaptic plasticity and LTP, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

Idra-21 enhances excitatory synaptic transmission by binding to an allosteric site on the AMPA receptor, thereby reducing its desensitization in the presence of the neurotransmitter glutamate. This leads to a prolonged influx of positive ions into the postsynaptic neuron, increasing the amplitude and duration of the excitatory postsynaptic potential (EPSP). Studies have shown that Idra-21 is significantly more potent than the prototypical ampakine, aniracetam, in reversing cognitive deficits.

Quantitative Effects on Receptor Function and Synaptic Transmission

The potentiation of AMPA receptor function by Idra-21 has been quantified in various experimental paradigms. The following tables summarize key findings from in vitro studies.

| Parameter | Cell Type | Agonist | Idra-21 Concentration | Observed Effect | Reference |

| EC50 (Kainate-evoked currents) | Cultured Cerebellar Granule Cells | Kainate | 133 ± 37 µM | Potentiation of current | (Puia et al., 2000) |

| Maximal Efficacy (Kainate-evoked currents) | Cultured Cerebellar Granule Cells | Kainate | 100 µM | 99 ± 19% potentiation | (Puia et al., 2000) |

| Prolongation of AMPAergic Autaptic Currents | Cultured Rat Hippocampal Neurons | Glutamate | EC50 = 150 µM | 5.6 times control | (Yamada et al., 1999) |

| Slowing of AMPA Deactivation | Excised, outside-out membrane patches from Hippocampal Neurons | 1 mM Glutamate | Not specified | 3 times control | (Yamada et al., 1999) |

Enhancement of Long-Term Potentiation (LTP)

By augmenting AMPA receptor function, Idra-21 facilitates the induction of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Electrophysiological Evidence

In hippocampal slices, Idra-21 has been shown to significantly increase the amplitude and half-width of field EPSPs. At concentrations that facilitate synaptic transmission, Idra-21 promotes the induction of LTP, allowing for full potentiation with stimulation paradigms that are only partially effective in its absence.

| Parameter | Preparation | Idra-21 Concentration | Observed Effect | Reference |

| fEPSP Amplitude and Half-width | Rat Hippocampal Slices | 500 µM | Significantly increased | (Arai et al., 1996) |

| LTP Induction | Rat Hippocampal Slices | Concentrations that facilitate synaptic transmission | Full potentiation with sub-maximal stimulation | (Arai et al., 1996) |

Signaling Pathways in Idra-21-Mediated LTP Enhancement

The canonical pathway for LTP induction involves the activation of NMDA receptors, leading to a calcium influx and subsequent activation of downstream signaling cascades, including Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB). Idra-21's positive modulation of AMPA receptors leads to a greater depolarization of the postsynaptic membrane, which facilitates the removal of the magnesium block from NMDA receptors, thereby lowering the threshold for LTP induction. This synergistic action enhances the activation of CaMKII and subsequent downstream signaling, leading to the insertion of more AMPA receptors into the postsynaptic membrane and strengthening the synapse.

Cognitive Enhancement in Animal Models

The effects of Idra-21 on synaptic plasticity translate to measurable improvements in cognitive performance in animal models.

Primate Studies: Delayed Matching-to-Sample (DMTS) Task

In young adult rhesus monkeys, oral administration of Idra-21 produced a significant and long-lasting improvement in performance on a delayed matching-to-sample (DMTS) task, a measure of recognition memory. The effects were observed for up to 48 hours after a single dose.

| Animal Model | Task | Idra-21 Dose Range (oral) | Key Findings | Reference |

| Young Adult Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Significant improvement in task accuracy, particularly at longer delays. Effects maintained for up to 48 hours. | (Buccafusco et al., 2003) |

| Aged Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Improved task accuracy, though less robust than in young animals. | (Buccafusco et al., 2003) |

Experimental Protocols

In Vitro Electrophysiology: LTP in Hippocampal Slices

This protocol outlines the general procedure for inducing and recording LTP in rodent hippocampal slices to assess the effects of Idra-21.

Detailed Steps:

-

Slice Preparation: Rodents (typically rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are transferred to an interface or submerged chamber containing oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32°C) for at least 1 hour to recover.

-

Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: Idra-21 is bath-applied to the slice at the desired concentration.

-

LTP Induction: After a stable effect of the drug is observed, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following HFS to monitor the induction and maintenance of LTP.

-

Data Analysis: The slope and amplitude of the fEPSPs are measured and normalized to the pre-HFS baseline. The degree of potentiation in the presence of Idra-21 is compared to control slices that received HFS without the drug.

Behavioral Assay: Delayed Matching-to-Sample (DMTS) in Primates

This protocol provides a general framework for conducting a DMTS task to evaluate the cognitive-enhancing effects of Idra-21 in non-human primates.

Detailed Steps:

-

Subject and Apparatus: Non-human primates (e.g., rhesus monkeys) are seated in a specialized testing apparatus equipped with a touch-sensitive screen and a reward delivery system.

-

Training: The animals are trained on the DMTS task until they reach a stable baseline level of performance (e.g., >80% accuracy). The task involves the presentation of a sample stimulus, followed by a delay period, and then the presentation of several choice stimuli, one of which matches the sample.

-

Drug Administration: Idra-21 or a placebo is administered orally at a predetermined time before the testing session. A range of doses is typically evaluated in a counterbalanced design.

-

Testing Session: Each trial begins with the presentation of a sample stimulus for a short duration. After a variable delay period (e.g., a few seconds to several minutes), two or more choice stimuli are presented.

-

Response and Reinforcement: The subject is required to touch the stimulus that matches the sample. A correct response is rewarded with a food pellet or liquid reward. An incorrect response results in a time-out period.

-

Data Collection: The primary dependent variables are the percentage of correct responses (accuracy) and the latency to respond. Performance is often analyzed as a function of the delay interval.

-

Data Analysis: The effects of Idra-21 on task performance are statistically compared to the placebo condition.

Conclusion and Future Directions

Idra-21 represents a promising class of cognitive enhancers with a clear mechanism of action centered on the positive allosteric modulation of AMPA receptors. Its ability to enhance synaptic plasticity and facilitate LTP provides a strong cellular basis for its observed nootropic effects in animal models. Further research is warranted to fully elucidate the long-term effects and therapeutic potential of Idra-21 and similar compounds in addressing cognitive decline associated with aging and neurodegenerative disorders. Key areas for future investigation include the precise molecular interactions of Idra-21 with different AMPA receptor subunit compositions and a more detailed understanding of its impact on downstream signaling cascades beyond CaMKII, including the role of CREB-mediated gene expression in the long-lasting effects of the compound.

References

- 1. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDRA-21 - Wikipedia [en.wikipedia.org]

- 3. The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Idra-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idra-21, a chiral benzothiadiazine derivative, emerged in the 1990s as a potent and long-acting positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides an in-depth exploration of the discovery and synthesis pathway of Idra-21. It details its mechanism of action, key experimental findings, and the protocols utilized in its characterization. Quantitative data from electrophysiological and behavioral studies are summarized, and the synthesis process is outlined. This document serves as a comprehensive resource for researchers investigating nootropic agents and AMPA receptor modulators.

Discovery and Rationale

Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) was developed as part of research into compounds that could positively modulate AMPA receptors. The rationale was to enhance synaptic plasticity and cognitive function, particularly in contexts where these processes are impaired. As a positive allosteric modulator, Idra-21 enhances the effect of the endogenous ligand, glutamate, at the AMPA receptor without directly activating the receptor itself. This mechanism was hypothesized to provide a more nuanced and potentially safer approach to cognitive enhancement compared to direct receptor agonists. The active form of this chiral molecule is (+)-Idra-21.[1]

Synthesis Pathway

The synthesis of Idra-21 is a multi-step process. While various specific methodologies exist, a common pathway involves the reaction of 2-Amino-5-chlorobenzenesulfonamide with acetaldehyde.[2] This reaction proceeds in two main stages, likely involving an initial condensation followed by cyclization.

A referenced method for a similar synthesis involves the use of aqueous sodium hydroxide followed by acetonitrile.[2]

Figure 1: Overview of the two-step synthesis of Idra-21.

Mechanism of Action: AMPA Receptor Modulation

Idra-21 exerts its nootropic effects by binding to an allosteric site on the AMPA receptor, thereby reducing the rate of receptor desensitization and slowing its deactivation.[3] This leads to an enhanced and prolonged postsynaptic depolarization in response to glutamate, a key mechanism underlying synaptic plasticity and long-term potentiation (LTP).[4] The sustained potentiation of synaptic transmission is believed to be the cellular basis for the observed improvements in learning and memory.

Figure 2: Signaling pathway of Idra-21's modulation of the AMPA receptor.

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies of Idra-21.

Table 1: In Vitro Efficacy of Idra-21

| Parameter | Receptor/Cell Type | Value | Reference |

| EC50 (AMPAergic current prolongation) | Cultured Rat Hippocampal Neurons | 150 µM | |

| Charge Transfer Doubling Concentration | Recombinant HEK 293 cells (human GluR1/2) | 70 µM | |

| Kainate-evoked current potentiation | Primary cultures of cerebellar granule neurons | 125 ± 18% |

Table 2: In Vivo Efficacy of Idra-21 in Cognitive Tasks

| Animal Model | Task | Antagonist | ED50 | Reference |

| Rats | Water Maze | NBQX | 7.6 µM/kg (oral) | |

| Rats | Water Maze & Passive Avoidance | Alprazolam | 13 µmol/kg (oral) | |

| Rats | Water Maze & Passive Avoidance | Scopolamine | 108 µmol/kg (oral) | |

| Rhesus Monkeys | Delayed Matching-to-Sample | - | 0.15-10 mg/kg (oral) |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Idra-21 on AMPA receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Culture: Primary hippocampal or cerebellar granule neurons are cultured from embryonic or neonatal rats.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (ACSF): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

-

Internal (Pipette) Solution: Typically contains (in mM): 140 CsCl or K-gluconate, 10 HEPES, 10 BAPTA or 0.5 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2.

-

-

Procedure:

-

Neurons are voltage-clamped at a holding potential of -60 mV or -70 mV.

-

AMPA receptor-mediated currents are evoked by local application of glutamate or an AMPA receptor agonist.

-

Idra-21 is applied to the external solution at various concentrations.

-

Changes in the amplitude, decay time constant, and desensitization of the evoked currents are measured and analyzed.

-

Figure 3: Experimental workflow for patch-clamp analysis of Idra-21.

Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

Objective: To assess the effect of Idra-21 on working memory and cognitive performance in non-human primates.

Methodology:

-

Subjects: Young adult and aged rhesus monkeys.

-

Apparatus: A computer-controlled testing apparatus with a touch-sensitive screen to present visual stimuli and record responses.

-

Procedure:

-

Sample Phase: A single visual stimulus (the "sample") is presented on the screen. The monkey is required to touch the sample.

-

Delay Phase: The screen is blanked for a variable period (e.g., a few seconds to several minutes).

-

Choice Phase: The sample stimulus is presented again along with one or more distractor stimuli.

-

Response: The monkey must touch the stimulus that matches the original sample to receive a reward (e.g., a food pellet or juice).

-

Drug Administration: Idra-21 is administered orally at various doses (e.g., 0.15-10 mg/kg) before the testing session.

-

-

Data Analysis: The primary outcome measure is the percentage of correct responses at different delay intervals. Response latencies are also recorded.

Figure 4: Logical flow of the Delayed Matching-to-Sample task.

Conclusion

Idra-21 stands as a significant compound in the study of nootropics and AMPA receptor modulation. Its discovery has provided valuable insights into the glutamatergic system's role in cognitive processes. The synthesis pathway, while requiring specialized chemical knowledge, is accessible. The experimental data robustly support its mechanism of action and its efficacy in enhancing cognitive performance in animal models. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential therapeutic applications of Idra-21 and related compounds. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in more complex models.

References

- 1. IDRA-21 - Wikipedia [en.wikipedia.org]

- 2. IDRA 21 synthesis - chemicalbook [chemicalbook.com]

- 3. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Idra-21: A Preclinical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idra-21 is a chiral benzothiadiazine derivative and a potent, orally active positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Preclinical studies have demonstrated its significant nootropic effects, including improvements in learning and memory, with a potency reportedly 10 to 30 times greater than aniracetam in reversing cognitive deficits.[1][3] Its mechanism of action is primarily attributed to the attenuation of AMPA receptor desensitization, thereby enhancing synaptic plasticity, a key cellular mechanism underlying learning and memory.[4] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Idra-21, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Idra-21 exerts its effects as a positive allosteric modulator of AMPA receptors. Unlike direct agonists, it does not activate the receptor on its own but enhances the effect of the endogenous ligand, glutamate. It is believed to bind to a site on the AMPA receptor complex, reducing the rate of receptor desensitization and deactivation. This leads to a prolonged influx of positive ions into the postsynaptic neuron upon glutamate binding, resulting in an amplified and extended excitatory postsynaptic potential (EPSP). This enhanced synaptic transmission is thought to be the basis for its ability to promote long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that is crucial for synaptic plasticity.

Signaling Pathway of Idra-21 at the Glutamatergic Synapse

Caption: Idra-21's modulation of the AMPA receptor signaling cascade.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from various preclinical studies on Idra-21.

Table 1: In Vitro Electrophysiological Effects

| Parameter | Preparation | Concentration | Effect | Reference |

| Field EPSP Amplitude & Halfwidth | Rat Hippocampal Slices | 500 µM | Significantly increased | |

| AMPAergic Autaptic Currents | Cultured Rat Hippocampal Neurons | EC50 = 150 µM | Prolonged by 5.6 times control | |

| AMPA Deactivation Rate | Excised, outside-out membrane patches | Not specified | Slowed by 3 times control | |

| Charge Transfer (GluR1/2) | HEK 293 Cells | 70 µM | Doubled |

Table 2: In Vivo Cognitive Enhancement

| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference |

| Young Adult Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (p.o.), single dose | Significant improvement in performance, lasting up to 48 hours. 34% increase in accuracy on long delay trials at best dose. | |

| Aged Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (p.o.) | Improved task accuracy, up to 18% increase for medium delay intervals. | |

| Young Pigtail Macaques | Delayed Non-Matching-to-Sample (DNMTS) | 2.5 mg/kg (p.o.) | Significant improvement in performance, especially on the longest delay (from 68% to 80% accuracy). | |

| Patas Monkeys | Complex Behavioral Task (Alprazolam-induced deficit) | 3 or 5.6 mg/kg (p.o.) | Antagonized alprazolam-induced learning deficits. ~10-fold more potent than aniracetam. | |

| Rats | Water Maze (Scopolamine-induced deficit) | ED50 = 108 µmol/kg (p.o.) | Reversed cognitive deficits. | |

| Rats | Passive Avoidance (Alprazolam-induced deficit) | ED50 = 13 µmol/kg (p.o.) | Reversed cognitive deficits. 20- to 30-fold more potent than aniracetam. |

Table 3: Neurotoxicity Profile

| Model | Condition | Dosing/Concentration | Effect | Reference |

| Cultured Rat Hippocampal Neurons | Co-application with Glutamate | 1-300 µM | Increased neuronal death in a dose-dependent manner. | |

| Adult Rats | Global Ischemia | 6-24 mg/kg (i.g.) | Increased CA1 neuron loss. |

It is important to note that while Idra-21 shows cognitive-enhancing effects at doses significantly lower than those causing neurotoxicity in cultured neurons, it may exacerbate neuronal damage in the context of ischemic events like stroke.

Detailed Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices

This protocol is based on studies investigating the effect of Idra-21 on synaptic transmission and long-term potentiation.

Objective: To measure the effect of Idra-21 on excitatory postsynaptic potentials (EPSPs) and long-term potentiation (LTP) in the hippocampus.

Experimental Workflow:

Caption: Workflow for in vitro electrophysiological assessment of Idra-21.

Methodology:

-

Tissue Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from the brains of adult male Sprague-Dawley rats.

-

Incubation: Slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Electrophysiological Recording: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field EPSPs.

-

Baseline Measurement: A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: Idra-21 is added to the aCSF at the desired concentration (e.g., 500 µM).

-

LTP Induction: LTP is induced using a high-frequency stimulation protocol (e.g., multiple trains of 100 Hz stimulation).

-

Data Analysis: The amplitude and half-width of the field EPSPs are measured before and after drug application and after LTP induction.

Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

This protocol is based on studies evaluating the cognitive-enhancing effects of Idra-21 in non-human primates.

Objective: To assess the effect of Idra-21 on short-term memory and learning in rhesus monkeys.

Experimental Workflow:

Caption: Workflow for the Delayed Matching-to-Sample (DMTS) behavioral task.

Methodology:

-

Subjects: Young adult and aged rhesus monkeys are used.

-

Apparatus: A computer-automated testing apparatus with a touch-sensitive screen is utilized.

-

Task: In a DMTS trial, a sample stimulus (e.g., a shape or image) is presented. After a delay period of varying length (e.g., short, medium, long), the sample and one or more novel stimuli are presented, and the monkey must select the original sample to receive a reward (e.g., a food pellet).

-

Dosing: Idra-21 is administered orally at various doses (e.g., 0.15, 0.3, 1.0, 3.0, 10 mg/kg). Vehicle-only sessions serve as a control.

-

Testing: Monkeys perform the DMTS task at various time points after drug administration to assess the onset and duration of effects.

-

Data Analysis: The primary outcome measure is the accuracy of responses, particularly at longer delay intervals, which place a higher demand on memory.

Summary and Future Directions

Preclinical evidence strongly suggests that Idra-21 is a potent cognitive enhancer with a clear mechanism of action centered on the positive allosteric modulation of AMPA receptors. Its ability to improve learning and memory in various animal models, coupled with its long duration of action, makes it a compelling candidate for further investigation. However, the potential for neurotoxicity, particularly in the context of compromised neuronal health, warrants careful consideration in any future clinical development. Further research is needed to fully elucidate the therapeutic window and long-term safety profile of Idra-21. The detailed preclinical data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising nootropic agent.

References

Unveiling Idra-21: A Technical Primer on its Neurochemical Profile

For Immediate Release

This whitepaper provides a detailed technical guide on the fundamental neurochemical properties of Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide), a potent and long-acting nootropic agent. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows associated with this compound.

Core Neurochemical Properties and Mechanism of Action

Idra-21 is a chiral benzothiadiazine derivative that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its primary mechanism of action involves attenuating the desensitization of AMPA receptors, thereby enhancing excitatory neurotransmission in the central nervous system.[3] This modulation of the AMPA receptor is believed to be the foundation of its nootropic effects, which include significant improvements in learning and memory.[2] Studies have shown that Idra-21 is approximately 10-30 times more potent than aniracetam in reversing cognitive deficits.[2] The effects of a single dose can be observed for up to 48 hours. While it is a powerful cognitive enhancer, it is important to note that Idra-21 may exacerbate neuronal damage in ischemic conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Idra-21 in various in vitro and in vivo studies.

| Parameter | Value | Receptor/System | Comments | Reference |

| Potency vs. Aniracetam | ~10-30x more potent | Cognitive deficit reversal | In vivo models of chemically-induced cognitive impairment. | |

| Comparative Potency | More potent than CX-516, less potent than CX-546 | AMPA receptor potentiation | Comparison with other ampakines. |

| Receptor | Parameter | Value (µM) | Cell Type | Comments | Reference |

| AMPA Receptor | EC50 | 150 | Cultured Rat Hippocampal Neurons | Prolongation of AMPAergic autaptic currents. | |

| Kainate Receptor | EC50 | 568 ± 260 | Native Receptors | Positive allosteric modulation. | |

| Recombinant GluA1 | EC50 | 585 ± 130 | HEK293 Cells | Potentiation of glutamate-evoked currents. | |

| Recombinant GluA2 | EC50 | 532 ± 80 | HEK293 Cells | Potentiation of glutamate-evoked currents. |

Key Experimental Protocols

Electrophysiological Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the general methodology used to assess the effect of Idra-21 on LTP in rodent hippocampal slices, a key cellular mechanism underlying learning and memory.

3.1.1. Slice Preparation:

-

Young adult rodents (e.g., Sprague-Dawley rats) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

-

Transverse hippocampal slices (350-400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.

3.1.2. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at 30-32°C.

-

A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Idra-21 is then bath-applied at the desired concentration (e.g., 500 µM), and its effect on baseline synaptic transmission is recorded.

-

LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

-

fEPSPs are then recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

3.1.3. Data Analysis:

The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The magnitude of LTP is compared between slices treated with Idra-21 and control slices.

Assessment of Cognitive Enhancement: Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

This protocol describes a behavioral paradigm used to evaluate the effects of Idra-21 on learning and memory in non-human primates.

3.2.1. Subjects and Apparatus:

-

Young adult rhesus monkeys are trained to perform the DMTS task in a computer-automated test apparatus.

-

The apparatus typically consists of a display screen and a response lever or touchscreen.

3.2.2. Training Procedure:

-

Monkeys are first trained to associate a visual stimulus (the "sample") with a subsequent choice.

-

A trial begins with the presentation of a sample stimulus (e.g., a colored shape) on the screen.

-

After a brief delay, two or more choice stimuli are presented, one of which matches the sample.

-

A correct response (e.g., touching the matching stimulus) is rewarded with a food pellet or juice.

3.2.3. Idra-21 Administration and Testing:

-

Once the monkeys have reached a stable baseline performance, Idra-21 is administered orally at various doses (e.g., 0.15-10 mg/kg).

-

Cognitive performance on the DMTS task is then assessed at different time points post-administration (e.g., 1, 24, and 48 hours).

-

The key performance metric is the accuracy of matching the sample, particularly with longer delay intervals between the sample and choice presentations.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Idra-21-Mediated AMPA Receptor Modulation and LTP Induction

References

Methodological & Application

Idra-21 In Vitro Experimental Protocols: A Comprehensive Guide for Researchers

For Immediate Release

This application note provides detailed in vitro experimental protocols for investigating the pharmacological effects of Idra-21, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The protocols are designed for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology. This document outlines methodologies for assessing AMPA receptor potentiation, evaluating effects on long-term potentiation (LTP), and examining potential neuroprotective or neurotoxic properties of the compound.

Abstract

Idra-21 is a benzothiadiazine derivative known to enhance cognitive function in animal models by modulating AMPA receptor activity.[1] It acts as a positive allosteric modulator, reducing the desensitization of AMPA receptors and thereby potentiating glutamatergic neurotransmission.[2][3] This document details standardized in vitro assays to characterize the electrophysiological and potential neuroprotective effects of Idra-21. The provided protocols include whole-cell patch-clamp for measuring AMPA receptor-mediated currents, extracellular field potential recordings for assessing LTP in hippocampal slices, and a cell viability assay to determine neuroprotection or neurotoxicity.

Key Applications & Experimental Overview

This guide provides protocols for three key in vitro experiments:

-

AMPA Receptor Potentiation Assay: To quantify the potentiation of glutamate-evoked currents by Idra-21 in cultured neurons or heterologous expression systems.

-

Long-Term Potentiation (LTP) Assay: To assess the ability of Idra-21 to facilitate synaptic plasticity in ex vivo hippocampal slices.

-

Neuroprotection/Neurotoxicity Assay: To evaluate the effect of Idra-21 on neuronal viability in the context of excitotoxicity.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for Idra-21 in various in vitro studies.

| Parameter | Value | Experimental System | Reference |

| EC50 for prolonging AMPAergic autaptic currents | 150 µM | Cultured rat hippocampal neurons | [1] |

| Concentration to double charge transfer | 70 µM | Recombinant HEK293 cells (human GluR1/2) | |

| Concentration for significant fEPSP increase | 500 µM | Rat hippocampal slices | [4] |

| Neurotoxicity Threshold (with 50 µM AMPA) | 250 µM | Cultured cerebellar granule neurons |

Experimental Protocols

AMPA Receptor Potentiation Assay via Whole-Cell Patch-Clamp

This protocol details the measurement of Idra-21's effect on AMPA receptor-mediated currents in cultured primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing specific AMPA receptor subunits.

Materials:

-

Cultured primary neurons or transfected HEK293 cells

-

External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose (pH 7.4, bubbled with 95% O2/5% CO2)

-

Internal solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA (pH 7.3)

-

Glutamate stock solution

-

Idra-21 stock solution (in DMSO)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Prepare and culture neuronal cells or transfect HEK293 cells with the desired AMPA receptor subunits.

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution at 1-2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Apply a brief pulse of glutamate (e.g., 1 mM for 1 ms) to elicit an inward current mediated by AMPA receptors.

-

Record baseline glutamate-evoked currents.

-

Perfuse the chamber with varying concentrations of Idra-21 (e.g., 1 µM to 500 µM) dissolved in the external solution for a designated pre-incubation period.

-

Following pre-incubation, co-apply glutamate and Idra-21 and record the potentiated currents.

-

Wash out the drug and ensure the current returns to baseline.

-

Analyze the data by measuring the peak amplitude and decay time constant of the AMPA receptor-mediated currents in the presence and absence of Idra-21.

Long-Term Potentiation (LTP) Assay in Hippocampal Slices

This protocol describes the induction and measurement of LTP in the Schaffer collateral-CA1 pathway of acute hippocampal slices to assess the effect of Idra-21 on synaptic plasticity.

Materials:

-

Sprague-Dawley rats (P15-P30)

-

Ice-cold cutting solution (modified ACSF with low Ca2+ and high Mg2+)

-

ACSF (as described above)

-

Vibratome

-

Slice incubation chamber

-

Extracellular field potential recording setup

-

Bipolar stimulating electrode

-

Glass recording electrode filled with ACSF

-

Idra-21 stock solution

Procedure:

-

Anesthetize and decapitate the rat, and rapidly dissect the brain in ice-cold cutting solution.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to an incubation chamber with ACSF bubbled with 95% O2/5% CO2 and allow them to recover for at least 1 hour at room temperature.

-

Place a slice in the recording chamber and perfuse with ACSF at 2-3 mL/min.

-

Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and the recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply a high-frequency stimulation (HFS) protocol to induce LTP (e.g., one or more trains of 100 Hz for 1 second). A sub-threshold HFS protocol that does not normally induce robust LTP can be used to test the facilitatory effect of Idra-21.

-

In the experimental group, perfuse the slice with Idra-21 (e.g., 500 µM) for a period before and during the HFS.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the degree of potentiation.

-

Analyze the data by normalizing the fEPSP slope to the baseline and comparing the magnitude of LTP between control and Idra-21 treated slices.

Neuroprotection/Neurotoxicity Assay

This protocol is designed to assess the potential of Idra-21 to either protect against or exacerbate glutamate-induced excitotoxicity in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., cortical or cerebellar granule neurons)

-

Neurobasal medium supplemented with B27

-

Glutamate

-

Idra-21

-

Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

-

Plate reader or fluorescence microscope

Procedure:

-

Plate primary neurons in 96-well plates and culture for at least 7 days in vitro.

-

Prepare solutions of glutamate and Idra-21 in the culture medium.

-

Expose the neuronal cultures to a neurotoxic concentration of glutamate (to be determined empirically, e.g., 50-100 µM) for a defined period (e.g., 1 hour).

-

In the experimental groups, co-incubate the cells with glutamate and varying concentrations of Idra-21 (e.g., 10 µM to 250 µM).

-

Include control groups: untreated cells, cells treated with glutamate alone, and cells treated with Idra-21 alone.

-

After the treatment period, wash the cells and replace the medium with fresh culture medium.

-

Incubate the cells for 24 hours to allow for the development of neurotoxicity.

-

Assess cell viability using a chosen assay kit according to the manufacturer's instructions.

-

Analyze the data by normalizing the viability of treated cells to the untreated control and compare the effects of Idra-21 on glutamate-induced cell death. Previous studies have indicated that Idra-21 may increase neuronal damage in the presence of excessive glutamate.

Visualizations

Caption: Idra-21's mechanism of action at the glutamatergic synapse.

Caption: Experimental workflow for the whole-cell patch-clamp assay.

Caption: Experimental workflow for the Long-Term Potentiation (LTP) assay.

References

- 1. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The diazoxide derivative IDRA 21 enhances ischemic hippocampal neuron injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IDRA-21, a positive AMPA receptor modulator, inhibits synaptic and extrasynaptic NMDA receptor mediated events in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Idra-21 in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of Idra-21 in non-human primates, summarizing key quantitative data and detailing experimental protocols based on published research. Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating nootropic effects in animal studies by enhancing learning and memory.[1][2] It is significantly more potent than aniracetam in reversing cognitive deficits.[1][3] The effects of a single dose can be long-lasting, with cognitive improvements observed for up to 48 hours.[1]

Quantitative Data Summary

The following tables summarize the key parameters from studies involving the oral administration of Idra-21 to non-human primates.

Table 1: Dosage and Efficacy in Rhesus Monkeys (Macaca mulatta)

| Parameter | Young Adult Monkeys | Aged Monkeys (>20 years) | Reference |

| Dosage Range | 0.15 - 10 mg/kg | 0.15 - 10 mg/kg | |

| Optimal Dose for Max. Performance | Average of 1.9 mg/kg | Individually sensitive | |

| Cognitive Task | Delayed Matching-to-Sample (DMTS) | Delayed Matching-to-Sample (DMTS) | |

| Efficacy (at individualized best dose) | 34% increase in accuracy for long delay trials | Up to 18% increase in accuracy for medium delay trials | |

| Duration of Effect | Maintained up to 48 hours after a single dose | Not specified | |

| Dosing Regimen for Maintained Effect | Intermittent dosing every 3 days over 3 weeks | Intermittent dosing every 3 days over 3 weeks |

Table 2: Dosage for Antagonizing Alprazolam-Induced Deficits in Patas Monkeys

| Parameter | Value | Reference |

| Animal Model | Patas Monkeys | |

| Cognitive Task | Repeated Acquisition (Learning) | |

| Idra-21 Dosage | 3 or 5.6 mg/kg | |

| Aniracetam (for comparison) | 30 mg/kg | |

| Alprazolam Dosage | 0.1 or 0.32 mg/kg | |

| Relative Potency | Idra-21 is approximately 10-fold more potent than aniracetam |

Experimental Protocols

Protocol 1: Evaluation of Cognitive Enhancement in Rhesus Monkeys using a Delayed Matching-to-Sample (DMTS) Task

This protocol is based on the methodology described by Buccafusco et al. (2004).

1. Subjects:

-

Young adult and aged rhesus monkeys (Macaca mulatta).

2. Drug Preparation and Administration:

-

Idra-21 is administered orally.

-

The dose range to be tested is 0.15 - 10 mg/kg.

-

For oral administration, the drug can be concealed in a palatable food item or dissolved in a suitable vehicle. The specific vehicle used was not detailed in the reference study.

3. Experimental Design:

-

A within-subjects design is employed, where each animal serves as its own control.

-

Baseline performance on the DMTS task is established during vehicle-only sessions.

-

Single doses of Idra-21 are administered, and performance is monitored at various time points post-administration (e.g., up to 48 hours) to determine the duration of effect.

-

To assess the effects of repeated dosing, Idra-21 is administered intermittently (e.g., every 3 days) over a period of several weeks.

4. Delayed Matching-to-Sample (DMTS) Task:

-

The task is computer-automated.

-

A sample stimulus (e.g., an image) is presented to the monkey on a touchscreen.

-

After a delay interval (short, medium, or long), the sample stimulus is presented along with one or more novel stimuli.

-

A correct response consists of the monkey selecting the original sample stimulus.

-

Performance is measured by accuracy (percentage of correct responses), particularly at longer delay intervals which place a higher demand on memory.

5. Data Analysis:

-

Compare the percentage of correct responses after Idra-21 administration to baseline (vehicle) performance.

-

Analyze the effect of different doses to determine an individualized best dose for each animal.

-

Evaluate the duration of cognitive improvement following a single dose.

-

Assess the cumulative effects of repeated dosing.

Protocol 2: Reversal of Alprazolam-Induced Learning Deficits in Patas Monkeys

This protocol is based on the methodology described by Thompson et al. (1995).

1. Subjects:

-

Patas monkeys.

2. Drug Preparation and Administration:

-

Idra-21 is administered orally at doses of 3 or 5.6 mg/kg.

-